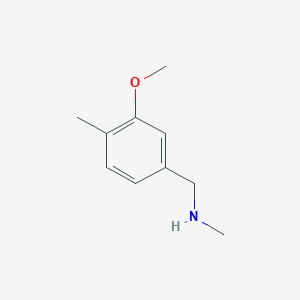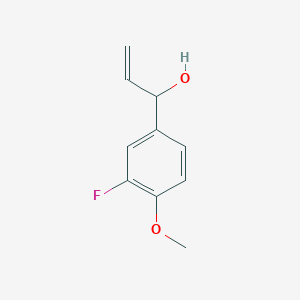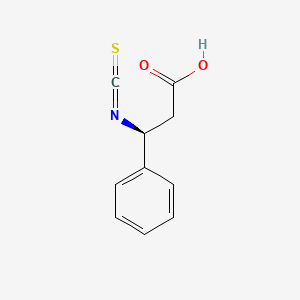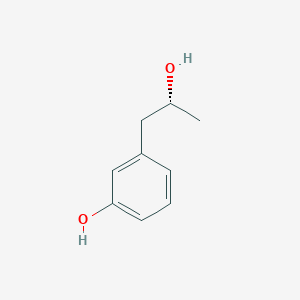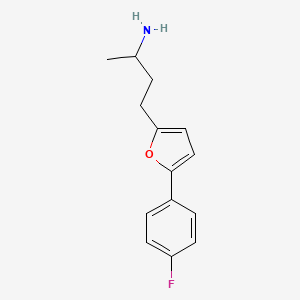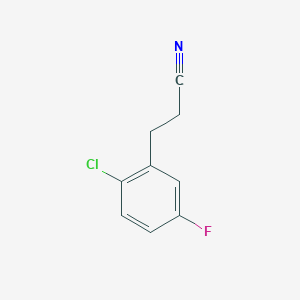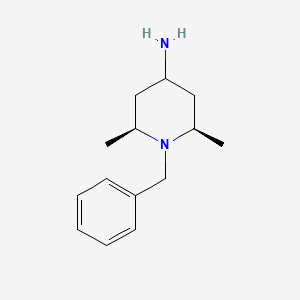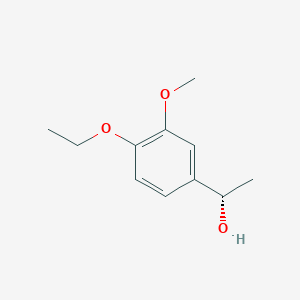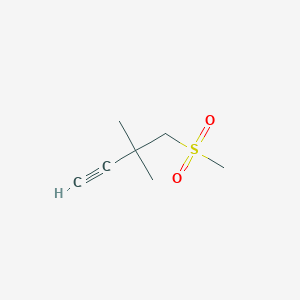
4-Methanesulfonyl-3,3-dimethylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methanesulfonyl-3,3-dimethylbut-1-yne is a chemical compound with the molecular formula C7H12O2S It is characterized by the presence of a methanesulfonyl group attached to a butyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-3,3-dimethylbut-1-yne typically involves the reaction of 3,3-dimethylbut-1-yne with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3-dimethylbut-1-yne+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methanesulfonyl-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrocarbons.
Applications De Recherche Scientifique
4-Methanesulfonyl-3,3-dimethylbut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methanesulfonyl-3,3-dimethylbut-1-yne involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbut-1-yne: Lacks the methanesulfonyl group, making it less reactive in certain types of reactions.
4-Methanesulfonyl-2-butyne: Similar structure but with different positioning of the methanesulfonyl group.
4-Methanesulfonyl-3-butene: Contains a double bond instead of a triple bond.
Uniqueness
4-Methanesulfonyl-3,3-dimethylbut-1-yne is unique due to the presence of both a methanesulfonyl group and a triple bond. This combination provides distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H12O2S |
|---|---|
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
3,3-dimethyl-4-methylsulfonylbut-1-yne |
InChI |
InChI=1S/C7H12O2S/c1-5-7(2,3)6-10(4,8)9/h1H,6H2,2-4H3 |
Clé InChI |
GVSRULDETFHBGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CS(=O)(=O)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
